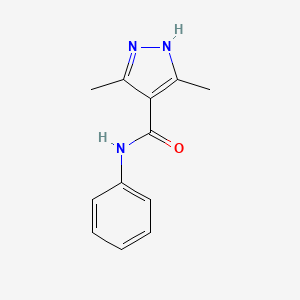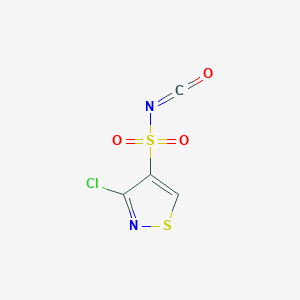
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate
Overview
Description
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate is a chemical compound with the molecular formula C19H19NO3. It is a derivative of fluorenylmethyl carbamate and is used in various scientific research applications. This compound is known for its unique structure, which includes a fluorenyl group and a carbamate linkage, making it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride. This intermediate is then reacted with 4-oxobutylamine under controlled conditions to yield the desired carbamate compound . The reaction conditions often include the use of an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The fluorenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of an oxobutyl group.
(9H-fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: Contains an ethoxyethyl group, providing different solubility and reactivity properties.
Uniqueness
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate is unique due to its specific combination of the fluorenyl group and the oxobutyl carbamate linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-oxobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,12,18H,5-6,11,13H2,(H,20,22) |
InChI Key |
OKJAGGOJYOUOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-3-carboxamide](/img/structure/B8743290.png)


![2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8743311.png)





